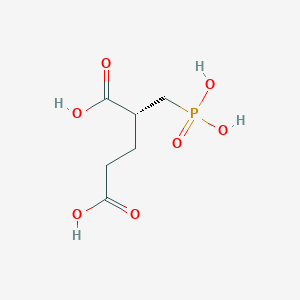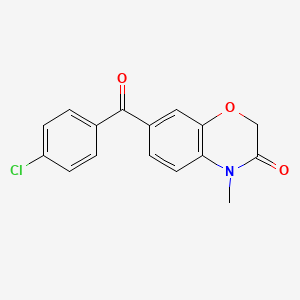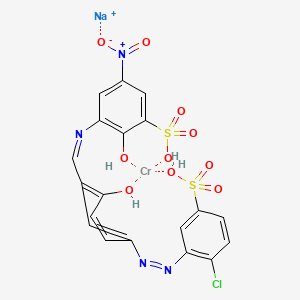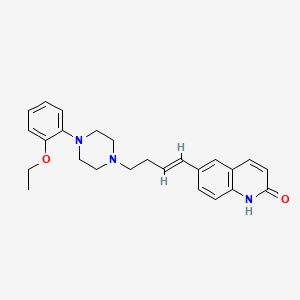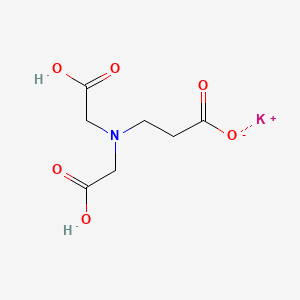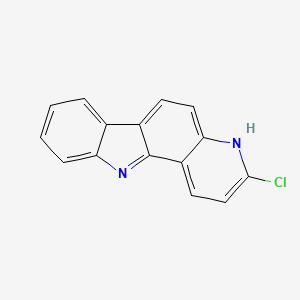
11H-Pyrido(3,2-a)carbazole, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(3,2-a)carbazole, 3-chloro- is a heterocyclic aromatic compound with the molecular formula C15H9ClN2. It is a derivative of pyridocarbazole, where a chlorine atom is substituted at the third position of the pyrido ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, which can yield the desired product in high yields within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high purity and yield on a larger scale.
Types of Reactions:
Substitution Reactions: The chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 11H-Pyrido(3,2-a)carbazole, 3-chloro- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of dyes, pigments, and other industrial chemicals. It can also be used in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
11H-Pyrido(3,2-a)carbazole: The parent compound without the chlorine substitution.
3-Bromo-11H-pyrido(3,2-a)carbazole: A similar compound with a bromine atom instead of chlorine.
11H-Pyrido(3,2-a)carbazole, 3-methyl-: A derivative with a methyl group at the third position.
Uniqueness: The presence of the chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
127040-42-0 |
|---|---|
Molekularformel |
C15H9ClN2 |
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
3-chloro-4H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H9ClN2/c16-14-8-6-11-13(17-14)7-5-10-9-3-1-2-4-12(9)18-15(10)11/h1-8,17H |
InChI-Schlüssel |
SMRNNSZFOBELLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=CC=C(N4)Cl)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


